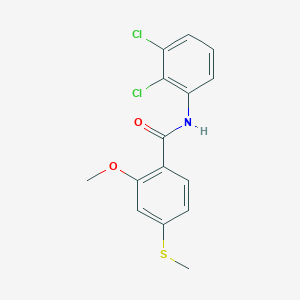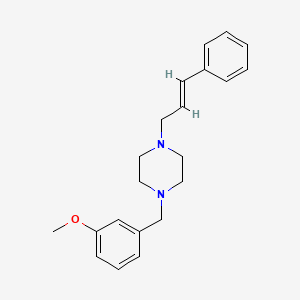![molecular formula C12H15N5O2S B5884950 N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5884950.png)
N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications as a drug molecule. It belongs to the class of thioacetamide derivatives and has been shown to possess various biological activities.
Mécanisme D'action
The exact mechanism of action of N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and receptors in the body. It has also been suggested that it may modulate the release of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to possess anticonvulsant properties and to reduce the frequency and severity of seizures in animal models of epilepsy. Additionally, it has been shown to inhibit the growth of cancer cells and to possess antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments is its wide range of biological activities. It has been shown to possess anti-inflammatory, analgesic, anticonvulsant, antifungal, and antibacterial properties, making it a versatile molecule for studying various biological processes. However, one of the limitations of using this molecule in lab experiments is its potential toxicity. It has been shown to possess cytotoxic properties and may cause cell death at high concentrations.
Orientations Futures
There are several future directions for research on N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide. One direction is to study its potential applications as a drug molecule for the treatment of various diseases such as inflammation, epilepsy, and cancer. Another direction is to study its mechanism of action and to identify its molecular targets in the body. Additionally, future research could focus on developing new synthesis methods for this molecule and on optimizing its pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 4-methoxybenzyl chloride with sodium thiomethoxide to form 4-methoxybenzyl thioether. The second step involves the reaction of 4-methoxybenzyl thioether with 2-bromoacetamide to form N-(4-methoxybenzyl)-2-bromoacetamide. The final step involves the reaction of N-(4-methoxybenzyl)-2-bromoacetamide with sodium azide and copper (I) iodide to form N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential applications as a drug molecule. It has been shown to possess various biological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to inhibit the growth of cancer cells and to possess antifungal and antibacterial properties.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-17-12(14-15-16-17)20-8-11(18)13-7-9-3-5-10(19-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEHOGXIYYUBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B5884879.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5884888.png)
![2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5884891.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5884898.png)



![2-[(diphenylmethyl)thio]pyrimidine](/img/structure/B5884937.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5884945.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5884953.png)
![2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5884960.png)


![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)